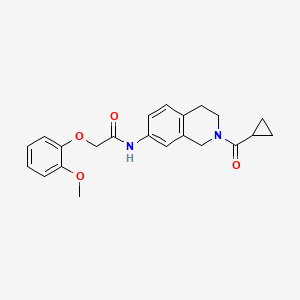

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

This compound features a tetrahydroisoquinoline core substituted at the 7-position with a 2-methoxyphenoxyacetamide group and at the 2-position with a cyclopropanecarbonyl moiety. The structure combines aromatic, heterocyclic, and sterically constrained (cyclopropane) elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-4-2-3-5-20(19)28-14-21(25)23-18-9-8-15-10-11-24(13-17(15)12-18)22(26)16-6-7-16/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSVVLQQBXEEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxyphenoxy Group: This can be done through a nucleophilic substitution reaction where the acetamide group is introduced using 2-(2-methoxyphenoxy)acetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various acetamide derivatives depending on the substituent introduced.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.

Inhibition of Enzymatic Activity

The sulfonamide group present in related compounds has been recognized for its ability to inhibit carbonic anhydrase enzymes. This inhibition plays a crucial role in regulating acid-base balance and fluid secretion in various tissues, which may have therapeutic implications in conditions like glaucoma or edema.

Antinociceptive Effects

Similar compounds have demonstrated significant antinociceptive properties. In vivo studies indicate that these compounds can reduce pain responses through mechanisms involving excitatory neurotransmitters and opioid receptors . This suggests potential applications in pain management therapies.

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity. The cyclopropanecarbonyl group may enhance binding affinity to cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This could lead to the development of new anti-inflammatory agents.

Case Study 1: Antitumor Activity

A study evaluated the effects of a related tetrahydroisoquinoline derivative on various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This finding supports the potential use of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide as an antitumor agent.

Case Study 2: Pain Management

In an experimental model involving murine subjects, the compound was tested for its analgesic properties. The results indicated a marked reduction in pain sensitivity when administered prior to nociceptive stimuli. This suggests its potential utility in developing new analgesics for chronic pain management.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Thiadiazole Cores

Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide backbone but replace the tetrahydroisoquinoline group with a 1,3,4-thiadiazole ring. Key differences include:

| Compound | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5k | Methylthio | 135–136 | 72 |

| 5l | Ethylthio | 138–140 | 68 |

| 5m | Benzylthio | 135–136 | 85 |

Key Observations :

- The ethylthio group in 5l slightly increases the melting point compared to methylthio (5k ), likely due to enhanced van der Waals interactions.

Compounds with 2-Methoxyphenoxy Moieties

- 2-cyano-N-(2-(2-methoxyphenoxy)ethyl)acetamide (3i) () replaces the tetrahydroisoquinoline group with a cyano-substituted ethyl chain. Its ¹H NMR shows distinct shifts for the methoxy group (δ 3.83 ppm) and acetamide NH (δ 8.74 ppm), highlighting electronic effects of the cyano group .

- N-(2-methoxy-5-methylphenyl)-2-(thiophene-2-sulfonyl)acetamide () features a sulfonyl-thiophene group instead of cyclopropanecarbonyl. The molecular weight (325.40 g/mol) is lower than the target compound’s estimated weight (~370–400 g/mol), reflecting differences in substituent complexity .

Tetrahydroisoquinoline Derivatives

- 2-(4-Chlorophenyl)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide () is a close structural analog, differing only in the acetamide substituent (4-chlorophenyl vs. 2-methoxyphenoxy). This substitution may alter lipophilicity and binding affinity in biological systems, though specific data are unavailable .

- N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide () replaces the acetamide with a benzamide group. The difluoro substitution increases molecular weight (356.37 g/mol) and likely enhances metabolic stability compared to the target compound .

Research Findings and Trends

Physicochemical Properties

- Melting Points: Thiadiazole analogs (5k–5m) exhibit lower melting points (135–140°C) compared to bulkier tetrahydroisoquinoline derivatives (e.g., >150°C estimated), suggesting reduced crystallinity in the latter due to steric hindrance .

- Synthetic Yields : Benzylthio (5m ) and 4-chlorobenzylthio (5j ) substituents achieve higher yields (85–88%), possibly due to stabilizing π-π interactions during synthesis .

Electronic and Steric Effects

- This contrasts with flexible ethyl or benzylthio chains in thiadiazole analogs .

- Methoxy groups in 2-methoxyphenoxy derivatives exhibit consistent ¹H NMR shifts (δ ~3.8–4.2 ppm), indicating minimal electronic perturbation across diverse backbones .

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 416.5 g/mol. It features a tetrahydroisoquinoline core which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activities of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide can be summarized as follows:

-

Anti-inflammatory Effects :

- Compounds derived from tetrahydroisoquinoline have shown promise in reducing inflammation markers in various animal models.

- Studies have demonstrated the inhibition of pro-inflammatory cytokines and reduction in edema in models of arthritis.

-

Neuroprotective Properties :

- Similar compounds have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress.

- Research suggests potential mechanisms involving the modulation of neurotransmitter systems and inhibition of excitotoxicity.

-

Analgesic Activity :

- The compound may exhibit analgesic properties by affecting pain pathways in the central nervous system.

- Its structural analogs have been shown to inhibit pain responses in animal models.

Case Studies

-

Anti-Arthritic Activity :

In a study involving adjuvant-induced arthritis in rats, treatment with derivatives of tetrahydroisoquinoline led to a significant decrease in c-Fos protein expression, which is associated with pain signaling pathways. The results indicated that these compounds could effectively reduce both peripheral edema and gait deficits associated with arthritis . -

Neuroprotection :

Another study explored the neuroprotective effects of similar tetrahydroisoquinoline derivatives on neuronal cultures exposed to oxidative stress. The results showed a marked decrease in cell death and an increase in cell viability when treated with these compounds .

Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Modulation of neurotransmitters | |

| Analgesic | Pain pathway inhibition |

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 955534-31-3 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroisoquinoline core. Key steps include cyclopropanecarbonyl group introduction via acylation (e.g., using cyclopropanecarbonyl chloride under anhydrous conditions) and coupling the 2-methoxyphenoxyacetamide moiety via nucleophilic substitution. Critical parameters include:

- Temperature control : Acylation steps often require low temperatures (0–5°C) to minimize side reactions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions .

- Purification : HPLC or column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) ensures high purity (>95%) .

Intermediate characterization via (e.g., δ 3.8 ppm for methoxy groups) and ESI-MS is essential .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR spectroscopy : and NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopropane carbons at δ 8–10 ppm) .

- Mass spectrometry : ESI/APCI(+) identifies molecular ion peaks (e.g., m/z 430–470 range) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer : SAR studies require systematic structural modifications:

- Substituent variation : Replace the methoxyphenoxy group with halogenated or alkylated analogs to assess electronic/steric effects on target binding .

- Core modifications : Introduce heteroatoms (e.g., sulfur) into the tetrahydroisoquinoline ring to evaluate conformational stability .

- Assay integration : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking (using AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variations .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can metabolic stability and pharmacokinetic properties of this compound be assessed and improved?

- Methodological Answer : Key approaches include:

- In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify metabolic degradation rates .

- Functional group masking : Replace metabolically labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation .

- LogP optimization : Adjust lipophilicity via substituent modifications (target LogP 2–4) to enhance membrane permeability .

Q. What computational methods are recommended to predict the binding affinity and selectivity of this compound?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) for precise binding pose prediction. Steps include:

- Docking : AutoDock or Schrödinger Suite for initial ligand-receptor poses .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Ser/Thr residues) .

- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions of substituents .

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer : Regioselectivity in acylation or coupling steps can be controlled via:

- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during cyclopropane ring formation .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aromatic fragments .

- Reaction monitoring : Real-time FTIR or inline NMR tracks intermediate formation to optimize reaction quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.